molecular formula C9H8BrF2NO2 B13545892 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid

3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid

Cat. No.: B13545892
M. Wt: 280.07 g/mol
InChI Key: KLBVKUJEXNMQKE-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrF2NO2 This compound is characterized by the presence of an amino group, a bromine atom, and two fluorine atoms attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bromine or fluorine substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and amino groups, along with the specific positioning of the fluorine atoms, makes this compound unique.

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

3-amino-3-(2-bromo-4,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C9H8BrF2NO2/c10-5-2-7(12)6(11)1-4(5)8(13)3-9(14)15/h1-2,8H,3,13H2,(H,14,15)

InChI Key

KLBVKUJEXNMQKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(CC(=O)O)N

Origin of Product

United States

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